2-Butyl-2-methyl-1,3-dioxane

Description

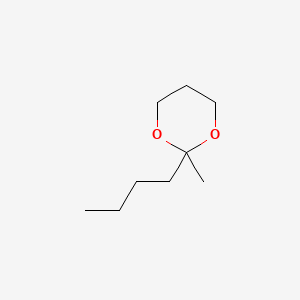

Structure

3D Structure

Properties

CAS No. |

25683-00-5 |

|---|---|

Molecular Formula |

C9H18O2 |

Molecular Weight |

158.24 g/mol |

IUPAC Name |

2-butyl-2-methyl-1,3-dioxane |

InChI |

InChI=1S/C9H18O2/c1-3-4-6-9(2)10-7-5-8-11-9/h3-8H2,1-2H3 |

InChI Key |

NNCHGGCVERASKN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1(OCCCO1)C |

Origin of Product |

United States |

Conformational Analysis and Stereochemistry of 2 Butyl 2 Methyl 1,3 Dioxane

Fundamental Conformational Preferences of the 1,3-Dioxane (B1201747) Ring System (Chair, Twist-Boat)

The 1,3-dioxane ring, like cyclohexane, is not planar and adopts puckered conformations to relieve ring strain. The most stable and predominant conformation is the chair form . thieme-connect.deresearchgate.net In this conformation, all bond angles are close to the ideal tetrahedral angle, and adjacent C-H bonds are staggered, minimizing torsional strain.

The chair conformation can undergo a ring-inversion process, passing through higher-energy transition states and intermediates. One such intermediate is the twist-boat conformation . While more flexible than the chair form, the twist-boat is significantly less stable due to torsional strain from eclipsed or partially eclipsed bonds and steric strain from flagpole interactions. researchgate.net Computational studies on the parent 1,3-dioxane molecule have quantified the energy difference between the chair and twist-boat conformers. For instance, ab initio and density functional theory (DFT) calculations have shown the chair conformer to be substantially more stable than the 2,5-twist conformer. researchgate.net

The energy barrier for the chair-to-twist-boat interconversion in 1,3-dioxane is lower than that in cyclohexane. This is attributed to the presence of the two oxygen atoms, which leads to shorter C-O bond lengths compared to C-C bonds and a different distribution of torsional strain in the transition state. thieme-connect.de

Stereoelectronic Effects in 1,3-Dioxanes: Anomeric and Gauche Interactions

The conformational preferences of the 1,3-dioxane ring are not solely governed by classical steric effects but are also significantly influenced by stereoelectronic interactions. These interactions involve the overlap of orbitals and can have a profound impact on the stability of different conformers.

The anomeric effect is a key stereoelectronic phenomenon in heterocycles like 1,3-dioxanes. acs.orgrsc.orgrsc.org It describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C2) to occupy an axial position, despite the potential for increased steric hindrance. This stabilization arises from a hyperconjugative interaction between a lone pair of electrons on one of the ring oxygen atoms and the antibonding (σ*) orbital of the axial C2-substituent bond. acs.orgnih.gov In the case of 2-substituted 1,3-dioxanes, this effect can lead to a significant population of the conformer with the substituent in the axial orientation. However, in 2,2-disubstituted systems like 2-butyl-2-methyl-1,3-dioxane, the situation is more complex as both substituents are attached to the anomeric carbon. The anomeric effect will influence the bond lengths and angles at the C2 position, but the preference for one group to be axial over the other will be primarily dictated by their relative steric bulk.

Gauche interactions also play a crucial role in determining the stability of various conformers. chemistrysteps.comlibretexts.org A gauche interaction is a form of steric strain that occurs when two substituents on adjacent atoms have a dihedral angle of approximately 60°. In the chair conformation of 1,3-dioxane, substituents can experience gauche interactions with other ring substituents or with the ring itself. For an axial substituent at C2, there are significant 1,3-diaxial interactions with the axial hydrogens at C4 and C6. These interactions are essentially gauche butane (B89635) interactions and are highly destabilizing. Consequently, bulky substituents at the C2 position strongly prefer the equatorial orientation to avoid these steric clashes. thieme-connect.de In this compound, the chair conformation will orient one group axially and the other equatorially. To minimize steric strain, the larger butyl group will preferentially occupy the equatorial position, leaving the smaller methyl group in the axial position.

Configurational Isomerism and Diastereomeric Relationships in 2,2-Disubstituted-1,3-Dioxanes

Configurational isomers are stereoisomers that can only be interconverted by breaking and reforming chemical bonds. nih.gov For a molecule like this compound, the C2 carbon is a stereocenter if the substitution pattern on the rest of the ring allows for it (e.g., if there are substituents at C4, C5, or C6). However, in the parent this compound, the C2 carbon is not a stereocenter as there are two identical ethyl groups attached to the oxygen atoms.

If we consider a substituted version, for example, 2-butyl-2,4-dimethyl-1,3-dioxane, then C2 and C4 are stereocenters. This would give rise to diastereomers, which are stereoisomers that are not mirror images of each other. The relative orientation of the substituents (cis or trans) would define the diastereomeric relationship. These diastereomers would have different physical and chemical properties.

In the context of this compound itself, while it does not have diastereomers arising from multiple stereocenters on the ring, its conformational isomers (the two chair forms interconverting via ring flip) can be considered as conformational diastereomers. However, these interconvert rapidly at room temperature.

Dynamic NMR Spectroscopy for Elucidating Conformational Exchange Processes in 1,3-Dioxanes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the dynamic processes in molecules, such as the conformational exchange in 1,3-dioxanes. nih.gov By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to gain information about the rates of these processes and the thermodynamic parameters associated with them.

Variable Temperature NMR Studies of Conformational Mobility

At room temperature, the ring inversion of the 1,3-dioxane ring is typically fast on the NMR timescale. This rapid exchange results in an averaged spectrum where the signals for the axial and equatorial protons (and carbons) are observed as single, time-averaged resonances.

As the temperature is lowered, the rate of ring inversion decreases. nih.govresearchgate.net At a certain temperature, known as the coalescence temperature, the signals for the axial and equatorial environments broaden and begin to separate. Upon further cooling, below the coalescence temperature, the exchange becomes slow on the NMR timescale, and separate signals for the axial and equatorial groups in each of the two chair conformers can be observed.

For this compound, a variable temperature ¹H or ¹³C NMR study would be expected to show this decoalescence phenomenon. By analyzing the spectra at different temperatures, the energy barrier (ΔG‡) for the chair-chair interconversion can be determined.

Line Shape Analysis and 2D EXSY Techniques for Kinetic Parameters

A more detailed analysis of the kinetic parameters of the conformational exchange can be obtained through complete line shape analysis of the variable temperature NMR spectra. By fitting the experimental spectra at different temperatures to theoretical models, it is possible to extract the rate constants for the exchange process at each temperature. From these rate constants, the activation parameters (enthalpy of activation, ΔH‡, and entropy of activation, ΔS‡) can be calculated.

Two-dimensional exchange spectroscopy (2D EXSY) is another powerful NMR technique for studying dynamic processes. nih.govnih.gov In a 2D EXSY experiment, cross-peaks are observed between the signals of nuclei that are exchanging with each other. For this compound at a temperature where the ring inversion is slow, a 2D EXSY spectrum would show cross-peaks between the signals of the axial and equatorial methyl and butyl groups, providing direct evidence of the conformational exchange. The intensities of these cross-peaks are related to the rate of exchange and the mixing time used in the experiment, allowing for the determination of the exchange rate constants.

Computational Chemistry for Elucidating Conformational Landscapes of 1,3-Dioxanes

Computational chemistry provides a powerful complementary approach to experimental studies for investigating the conformational landscapes of molecules like 1,3-dioxanes. researchgate.netresearchgate.net Using methods such as molecular mechanics, ab initio calculations, and density functional theory (DFT), it is possible to calculate the relative energies of different conformers and the energy barriers for their interconversion.

For this compound, computational methods could be used to:

Determine the relative energies of the two chair conformers (one with the butyl group equatorial and the methyl group axial, and the other with the methyl group equatorial and the butyl group axial). These calculations would be expected to show a strong preference for the conformer with the larger butyl group in the equatorial position.

Map the potential energy surface for the ring inversion process, identifying the transition states and intermediates (such as the twist-boat). This would provide a theoretical value for the energy barrier of the chair-chair interconversion, which could be compared with experimental data from dynamic NMR studies.

Analyze the geometric parameters (bond lengths, bond angles, and dihedral angles) of the different conformers, providing insights into the structural consequences of steric and stereoelectronic effects.

Predict NMR chemical shifts and coupling constants for the different conformers, which can aid in the interpretation of experimental NMR spectra.

Computational studies on a variety of substituted 1,3-dioxanes have demonstrated good agreement with experimental results, highlighting the reliability of these methods for predicting conformational preferences and dynamics. researchgate.netresearchgate.net

Data Tables

Table 1: Calculated Energy Differences for 1,3-Dioxane Conformers

| Conformer | Method | Energy Difference (kcal/mol) | Reference |

|---|---|---|---|

| 2,5-Twist | HF/6-31G(d) | 4.67 ± 0.31 | researchgate.net |

| 2,5-Twist | DFT/B3LYP | 5.19 ± 0.8 | researchgate.net |

| 1,4-Twist | HF/6-31G(d) | 6.03 ± 0.43 | researchgate.net |

| 1,4-Twist | DFT/B3LYP | 6.19 ± 0.8 | researchgate.net |

Energy difference relative to the more stable chair conformer.

Table 2: Conformational Free Energy (A-values) for Substituents at C2 of the 1,3-Dioxane Ring

| Substituent | A-value (kcal/mol) |

|---|---|

| Methyl | 3.98 |

| Ethyl | 3.9 |

| Isopropyl | 4.2 |

| tert-Butyl | >5 |

A-value represents the preference for the equatorial position. Data for analogous systems.

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods that provide a rigorous theoretical framework for studying molecular systems. These calculations can accurately predict molecular geometries, relative energies of different conformers, and the energy barriers for interconversion between them. For this compound, these methods are instrumental in elucidating the subtle electronic and steric effects that govern its conformational behavior.

The primary conformation of the 1,3-dioxane ring is the chair form. For a 2,2-disubstituted 1,3-dioxane, the key conformational question revolves around the orientation of the substituents. However, since both the butyl and methyl groups are at the same carbon atom, the chair conformation itself is the main focus. DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d), are commonly employed to optimize the geometry of the chair conformer and any potential twist-boat intermediates. nih.gov

These calculations would typically reveal that the chair conformation is the global minimum on the potential energy surface. The bond lengths, bond angles, and dihedral angles would be determined with high precision. For instance, the C-O bonds are shorter than the C-C bonds, which leads to a puckering of the ring that is slightly different from that of cyclohexane. thieme-connect.de

The relative energies of different conformers are a key output of these calculations. While the chair is the most stable, higher energy twist-boat and boat conformations also exist. DFT calculations can quantify the energy difference between these forms. For the parent 1,3-dioxane, the chair conformer is significantly more stable than the twist conformer. researchgate.net The presence of bulky substituents at C2, like a butyl group, is expected to further stabilize the chair form and increase the energy barrier to ring inversion.

Below is an illustrative table of typical data that would be obtained from DFT calculations for the primary chair conformer of this compound.

| Parameter | Calculated Value |

| Relative Energy (kcal/mol) | 0.00 (Chair Conformer) |

| C2-O1 Bond Length (Å) | 1.42 |

| C4-C5 Bond Length (Å) | 1.53 |

| C2-C(butyl) Bond Length (Å) | 1.54 |

| C-O-C Bond Angle (°) | 112.5 |

| O-C-O Bond Angle (°) | 110.8 |

Note: The values in this table are representative examples based on calculations for similar 1,3-dioxane systems and are intended for illustrative purposes.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While quantum mechanical methods are highly accurate, they can be computationally expensive for larger systems or for exploring the dynamic behavior of molecules over time. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations offer a computationally more efficient alternative.

Molecular Mechanics relies on classical force fields (like MM3 or AMBER) to model the potential energy of a molecule as a function of its atomic coordinates. nih.gov These force fields are parameterized using experimental data and high-level quantum mechanical calculations. For this compound, MM calculations can be used to rapidly explore the potential energy surface and identify low-energy conformers. The results from MM are generally in good agreement with experimental and higher-level computational data for predicting the preference for the chair conformation in 1,3-dioxanes.

Molecular Dynamics simulations build upon the MM framework by solving Newton's equations of motion for the atoms in the molecule, thereby simulating their movement over time. This provides a dynamic picture of the conformational landscape. An MD simulation of this compound would show the molecule predominantly residing in the chair conformation, with occasional, thermally induced transitions to higher-energy twist-boat intermediates, followed by a rapid return to the more stable chair form. These simulations are particularly useful for understanding how the molecule behaves in a solution or at different temperatures.

The following table presents hypothetical data that could be derived from MM and MD simulations, illustrating the conformational distribution.

| Conformer | Population (%) at 298 K | Average O-C2-O Angle (°) |

| Chair | > 99% | 111.0 |

| Twist-Boat | < 1% | 108.5 |

Note: The values in this table are illustrative and based on general knowledge of conformational analysis of substituted 1,3-dioxanes.

Analysis of Potential Energy Surfaces and Transition States for Isomerization

The isomerization between different conformers of this compound, specifically the ring inversion of the chair form, can be mapped out on a potential energy surface (PES). The PES is a multidimensional surface that represents the potential energy of the molecule as a function of its geometric coordinates. The minima on the PES correspond to stable or metastable conformers, while the saddle points represent the transition states for their interconversion. iastate.edu

For a 1,3-dioxane, the ring inversion from one chair conformation to the other (which in this case is identical due to the C2 substitution pattern) proceeds through a series of higher-energy intermediates and transition states. The lowest energy pathway for this process typically involves a twist-boat conformer as an intermediate.

Computational methods, particularly DFT, are adept at locating and characterizing these transition states. By calculating the vibrational frequencies, a transition state can be confirmed by the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate for isomerization. The energy of the transition state relative to the ground state chair conformer gives the activation energy or barrier for the ring inversion process.

A representative energy profile for the chair-to-chair interconversion is shown in the table below, with hypothetical energy values based on studies of similar systems.

| Species | Relative Energy (kcal/mol) |

| Chair (Ground State) | 0.0 |

| Half-Chair (Transition State 1) | ~10-12 |

| Twist-Boat (Intermediate) | ~5-7 |

| Boat (Transition State 2) | ~11-13 |

Note: These energy values are hypothetical and serve as an illustration of a typical potential energy surface for a substituted 1,3-dioxane ring inversion.

Reactivity and Reaction Mechanisms of 2 Butyl 2 Methyl 1,3 Dioxane Derivatives in Organic Transformations

Acid-Catalyzed Hydrolysis and Ring-Opening Mechanisms of 1,3-Dioxanes

The stability of the 1,3-dioxane (B1201747) ring is highly dependent on the pH of the medium. While generally stable under basic and neutral conditions, 1,3-dioxanes readily undergo hydrolysis and ring-opening in the presence of acid catalysts. thieme-connect.deorganic-chemistry.org This lability is a key feature, enabling their use as protecting groups that can be removed under specific conditions. The process can be catalyzed by both Brønsted and Lewis acids. organic-chemistry.org

The mechanism for acid-catalyzed hydrolysis begins with the protonation of one of the oxygen atoms in the dioxane ring by an acid, such as the hydronium ion (H₃O⁺) in aqueous acid. chemguide.co.ukyoutube.com This is followed by the cleavage of a carbon-oxygen bond, leading to the opening of the ring and the formation of a resonance-stabilized oxocarbenium ion intermediate. For a 2,2-disubstituted 1,3-dioxane like 2-butyl-2-methyl-1,3-dioxane, this cleavage results in a particularly stable tertiary carbocation. The final step involves the nucleophilic attack of a water molecule on the carbocation, which, after deprotonation, yields the original carbonyl compound (in this case, 2-hexanone) and 1,3-propanediol. sci-hub.se

General Mechanism of Acid-Catalyzed Hydrolysis:

Protonation: The acetal (B89532) oxygen is protonated by an acid catalyst.

Ring-Opening: The C-O bond cleaves to form a resonance-stabilized oxocarbenium ion.

Nucleophilic Attack: Water attacks the electrophilic carbon of the intermediate.

Deprotonation: Loss of a proton yields a hemiacetal.

Final Cleavage: The hemiacetal breaks down to release the carbonyl compound and the 1,3-diol.

Beyond simple hydrolysis, 1,3-dioxanes can undergo regioselective reductive ring-opening. researchgate.net This transformation is typically induced by Lewis acids in combination with a hydride source (e.g., LiAlH₄-AlCl₃, DIBALH). The Lewis acid coordinates to one of the acetal oxygens, facilitating ring cleavage to form the oxocarbenium ion. A subsequent hydride transfer then reduces this intermediate to furnish a mono-protected 1,3-diol (a hydroxy ether). The regioselectivity of this reaction—determining which C-O bond is cleaved and where the resulting alcohol and ether functionalities are located—is influenced by steric and electronic factors of the substrate and the specific reagents used. researchgate.net

Nucleophilic and Electrophilic Reactivity at the Acetal Carbon (C2) of 1,3-Dioxanes

The acetal carbon (C2) of the 1,3-dioxane ring is a key site of reactivity. Its oxidation state is equivalent to that of a carbonyl carbon, rendering it electrophilic. This electrophilicity can be enhanced by Lewis acids, which coordinate to the ring oxygens and make the C2 position more susceptible to attack by nucleophiles.

Conversely, the C2 position can be transformed into a nucleophilic center. Deprotonation of a hydrogen atom at C2 is generally difficult. However, precursors such as 2-stannyl-1,3-dioxanes can undergo transmetalation with an organolithium reagent to generate 2-lithio-1,3-dioxane. thieme-connect.de This lithiated species is a potent C1 nucleophile, functioning as a masked formyl anion or acyl anion equivalent. It can react with a wide array of electrophiles, including: thieme-connect.de

Alkyl halides (e.g., dimethyl sulfate, primary alkyl bromides)

Aldehydes and ketones

Epoxides and oxetanes (via ring-opening)

α,β-unsaturated ketones (via conjugate addition)

This reactivity makes 2-lithio-1,3-dioxane a valuable reagent for carbon-carbon bond formation. After the desired synthetic step, the 1,3-dioxane group can be hydrolyzed under acidic conditions to unveil the aldehyde functionality. thieme-connect.de

Deprotonation and Enolization Chemistry of 1,3-Dioxanones and Related Derivatives

Introducing a carbonyl group into the 1,3-dioxane ring, as seen in 1,3-dioxan-5-ones, opens up avenues for enolate chemistry. cdnsciencepub.comcdnsciencepub.com The protons on the carbon atom alpha to the carbonyl group (C4) are acidic and can be removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a lithium enolate. cdnsciencepub.comcdnsciencepub.comresearchgate.net

The deprotonation process, however, can face competition from a reduction reaction, where the base (LDA) acts as a hydride donor, reducing the carbonyl group to a hydroxyl group. cdnsciencepub.comcdnsciencepub.com This side reaction is more pronounced in 1,3-dioxan-5-ones derived from aldehydes (acetals) than in those derived from ketones (ketals). The reduction can be minimized by using specific procedures like an internal quench with a silylating agent to form a silyl (B83357) enol ether. cdnsciencepub.comcdnsciencepub.com

Once formed, the lithium enolates of 1,3-dioxan-5-ones are reactive nucleophiles. Quenching these enolates with water can lead to self-aldol condensation products. cdnsciencepub.comcdnsciencepub.com More synthetically useful is their reaction with electrophiles like aldehydes, which proceeds via an aldol (B89426) addition. These reactions often exhibit high diastereoselectivity. cdnsciencepub.comcdnsciencepub.comresearchgate.net Furthermore, by employing chiral lithium amide bases, it is possible to achieve enantioselective deprotonation of 1,3-dioxan-5-ones that have two different alkyl groups at the C2 position, leading to chiral enolates and, ultimately, chiral products with significant enantiomeric excess (ee). cdnsciencepub.comcdnsciencepub.comresearchgate.net

| Chiral Lithium Amide Base | Aldehyde Electrophile | Major Diastereomer | Enantiomeric Excess (ee) | Source |

|---|---|---|---|---|

| (R)-N-benzyl-N-(α-methylbenzyl)amide | Benzaldehyde | threo | 70% | cdnsciencepub.comcdnsciencepub.com |

| (S)-N-benzyl-N-(α-methylbenzyl)amide | Benzaldehyde | threo | 68% | cdnsciencepub.comcdnsciencepub.com |

| (R,R)-bis(α-methylbenzyl)amide | Isobutyraldehyde | threo | 55% | cdnsciencepub.comcdnsciencepub.com |

Diastereoselective Reactions and Asymmetric Induction in 1,3-Dioxane Mediated Processes

The 1,3-dioxane ring typically adopts a stable chair conformation, similar to cyclohexane. thieme-connect.de This well-defined, rigid structure is fundamental to its use in stereocontrolled reactions. Substituents on the ring occupy specific axial or equatorial positions, which can effectively shield one face of a reactive center, directing an incoming reagent to the opposite face. This principle is the basis for using chiral 1,3-dioxanes as chiral auxiliaries in asymmetric synthesis. thieme-connect.dersc.org

For instance, the aldol addition reactions of lithium enolates derived from 1,3-dioxan-5-ones with aldehydes are highly threo-selective. cdnsciencepub.comcdnsciencepub.com This stereochemical outcome can be rationalized using the Zimmerman-Traxler model, which proposes a six-membered, chair-like transition state. The bulky substituents on both the enolate and the aldehyde prefer to occupy equatorial positions in the transition state to minimize steric hindrance, leading to the observed diastereoselectivity.

By starting with enantiomerically pure 1,3-diols to form the dioxane ring, chemists can introduce a source of chirality that influences subsequent reactions. The chiral environment created by the dioxane template can control the stereochemistry of newly formed chiral centers, a process known as asymmetric induction. rsc.org After the desired transformation, the chiral auxiliary can be cleaved, yielding an enantiomerically enriched product. This strategy has been successfully applied to a variety of reactions, including alkylations, reductions, and cycloadditions.

1,3-Dioxanes as Reactive Intermediates for Complex Molecule Synthesis (e.g., Polyketides, Natural Products)

The combination of stability under many reaction conditions and facile, controlled cleavage makes 1,3-dioxanes excellent intermediates in the multistep synthesis of complex molecules like polyketides and other natural products. thieme-connect.defrontiersin.org Polyketides are a large class of natural products characterized by chains of alternating carbonyl and methylene (B1212753) groups, often adorned with multiple stereocenters. nih.gov

In polyketide synthesis, 1,3-dioxanes are frequently used to:

Protect 1,3-diol functionalities: This allows for selective manipulation of other functional groups elsewhere in the molecule.

Establish Stereochemistry: The formation of a 1,3-dioxane from a polyol precursor can lock in the relative stereochemistry of hydroxyl groups. For example, syn- and anti-1,3-diols give rise to diastereomeric 1,3-dioxanes that can be distinguished and separated. frontiersin.org

Serve as a Handle for Stereodirecting Reactions: As discussed previously, the rigid dioxane ring can direct the stereochemical course of reactions at adjacent positions, helping to build the complex stereochemical array of the polyketide backbone. thieme-connect.de

A powerful strategy involves the diastereoselective formation of syn-1,3-dioxanes through a thermodynamically controlled hemiacetal/oxa-conjugate addition process. frontiersin.org This method allows for the construction of ethylidene acetal-protected syn-1,3-diols, which are common structural motifs in polyketides. frontiersin.org Once the carbon skeleton is assembled, the dioxane protecting groups can be selectively removed under acidic conditions to reveal the 1,3-diol system present in the final natural product target.

Advanced Spectroscopic and Crystallographic Characterization for Structural Elucidation of 2 Butyl 2 Methyl 1,3 Dioxane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides a wealth of information about the carbon-hydrogen framework of a molecule. For 2-butyl-2-methyl-1,3-dioxane, a combination of one- and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals and provides crucial data on the conformational preferences of the dioxane ring.

High-Resolution ¹H and ¹³C NMR Chemical Shift Analysis in Substituted 1,3-Dioxanes

The ¹H and ¹³C NMR spectra of this compound are characterized by distinct chemical shifts that are influenced by the electronic environment of each nucleus. The presence of two oxygen atoms in the 1,3-dioxane (B1201747) ring significantly deshields the adjacent protons and carbons.

In the ¹H NMR spectrum, the protons on the dioxane ring typically appear at lower field compared to their acyclic counterparts. Specifically, the methylene (B1212753) protons at the C4 and C6 positions (adjacent to the oxygen atoms) are expected to resonate at approximately 3.5-4.5 ppm, while the methylene protons at the C5 position would appear further upfield, around 1.5-2.0 ppm. The protons of the butyl and methyl groups at the C2 position will have characteristic shifts in the aliphatic region (0.8-1.5 ppm).

The ¹³C NMR spectrum provides complementary information. The quaternary carbon at the C2 position, being bonded to two oxygen atoms, is highly deshielded and is expected to resonate in the range of 95-105 ppm. The carbons of the dioxane ring at C4 and C6 would appear around 60-70 ppm, while the C5 carbon would be found at approximately 25-35 ppm. The signals for the butyl and methyl substituents will be observed in the typical aliphatic region of the spectrum.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |

|---|---|---|---|

| C2-CH₃ | ~1.2 | ~20-25 | s |

| C2-Butyl-CH₂ | ~1.5 | ~35-40 | t |

| C2-Butyl-(CH₂)₂ | ~1.3 | ~25-30 | sext |

| C2-Butyl-CH₃ | ~0.9 | ~14 | t |

| C4/C6-Hax | ~3.6 | ~65-70 | m |

| C4/C6-Heq | ~4.1 | m | |

| C5-Hax | ~1.4 | ~25-30 | m |

| C5-Heq | ~1.8 | m | |

| C2 | - | ~98-105 | - |

Coupling Constant Analysis (e.g., ³JHH, ¹JC-H) and Stereoelectronic Effects (Perlin Effects)

Scalar coupling constants provide valuable information about the dihedral angles between adjacent protons (³JHH) and the hybridization and stereoelectronic environment of C-H bonds (¹JC-H). In 1,3-dioxane systems, the analysis of these coupling constants is crucial for determining the ring conformation and the orientation of substituents.

The vicinal coupling constants (³JHH) between protons on adjacent carbons of the dioxane ring are dependent on the dihedral angle, as described by the Karplus relationship. In a chair conformation, the trans-diaxial protons exhibit a large coupling constant (³Jaa ≈ 10-13 Hz), while the axial-equatorial (³Jae) and equatorial-equatorial (³Jee) couplings are smaller (typically 2-5 Hz). This allows for the differentiation of axial and equatorial protons.

The one-bond carbon-proton coupling constants (¹JC-H) are influenced by stereoelectronic effects, most notably the Perlin effect. cdnsciencepub.comresearchgate.net The Perlin effect describes the observation that in many six-membered heterocyclic rings, the ¹JC-H coupling constant for an equatorial proton is larger than that for an axial proton on the same carbon. researchgate.net This difference is attributed to hyperconjugative interactions between the lone pairs of the oxygen atoms and the antibonding orbital (σ*) of the anti-periplanar axial C-H bond, which weakens this bond and reduces the magnitude of its ¹JC-H coupling constant. acs.org

| Coupling Type | Interaction | Typical Value (Hz) | Structural Information |

|---|---|---|---|

| ³JHH (Vicinal) | Axial-Axial (³Jaa) | 10 - 13 | Confirms chair conformation |

| Axial-Equatorial (³Jae) | 2 - 5 | Defines proton orientation | |

| Equatorial-Equatorial (³Jee) | 1 - 3 | Defines proton orientation | |

| ¹JC-H (One-bond) | ¹JC-Heq (Perlin Effect) | Larger | Stereoelectronic environment |

| ¹JC-Hax (Perlin Effect) | Smaller |

Two-Dimensional NMR Techniques (COSY, NOESY) for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments are essential for the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound.

Correlation Spectroscopy (COSY) is a homonuclear 2D technique that reveals proton-proton (¹H-¹H) scalar couplings. libretexts.org Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically over two or three bonds. libretexts.org This allows for the tracing of the connectivity within the butyl group and the dioxane ring, confirming the assignment of adjacent protons.

Nuclear Overhauser Effect Spectroscopy (NOESY) is another homonuclear 2D experiment that provides information about the spatial proximity of protons, irrespective of whether they are scalar-coupled. libretexts.org Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space (typically within 5 Å). This is particularly useful for determining the stereochemistry and conformational preferences of the molecule. For instance, NOESY can be used to confirm the through-space relationships between the substituents on the C2 carbon and the axial or equatorial protons on the C4 and C6 positions of the dioxane ring.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. libretexts.org

Electron Ionization (EI) and Chemical Ionization (CI) Mass Spectrometry

Electron Ionization (EI) is a "hard" ionization technique that involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and subsequent extensive fragmentation. libretexts.org The fragmentation pattern is characteristic of the molecule's structure. For this compound, common fragmentation pathways would include:

Alpha-cleavage: Loss of the butyl or methyl radical from the C2 position to form a stable oxonium ion. The loss of the butyl group (C₄H₉•, 57 u) would be a major fragmentation pathway.

Ring cleavage: Fragmentation of the dioxane ring can also occur, leading to a variety of smaller charged fragments. docbrown.info

Chemical Ionization (CI) is a "soft" ionization technique that results in less fragmentation and typically produces a strong signal for the protonated molecule ([M+H]⁺). wikipedia.orgnih.gov This is particularly useful for confirming the molecular weight of the compound when the molecular ion is weak or absent in the EI spectrum. wikipedia.org The use of different reagent gases in CI can provide some control over the degree of fragmentation. doi.org

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) allows for the measurement of the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or five decimal places). This accuracy makes it possible to determine the elemental composition of the ion. For this compound, the molecular formula is C₉H₁₈O₂. nist.gov HRMS can be used to confirm the exact mass of the molecular ion or the protonated molecule, distinguishing it from other compounds that may have the same nominal mass but a different elemental composition.

| Ion | Formula | Calculated Exact Mass | Measurement Technique |

|---|---|---|---|

| [M]⁺• | C₉H₁₈O₂ | 158.1307 | EI-HRMS |

| [M+H]⁺ | C₉H₁₉O₂ | 159.1385 | CI-HRMS |

| [M+Na]⁺ | C₉H₁₈NaO₂ | 181.1199 | ESI-HRMS |

X-ray Diffraction Analysis for Solid-State Structure and Absolute Configuration Determination

Single-crystal X-ray diffraction is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information on bond lengths, bond angles, and torsional angles, thereby establishing the exact conformation of the molecule in the solid state. For this compound, this analysis is crucial for understanding its steric and electronic properties, which are governed by the conformation of the six-membered dioxane ring and the orientation of its substituents.

While a specific single-crystal X-ray diffraction study for this compound is not prominently available in the reviewed literature, the solid-state structure can be reliably inferred from extensive studies on analogous 2,2-disubstituted-1,3-dioxane derivatives. The foundational principles of conformational analysis, supported by crystallographic data from related compounds, provide a clear and detailed structural picture.

Solid-State Conformation

The 1,3-dioxane ring overwhelmingly adopts a chair conformation in the solid state, as this arrangement minimizes both angular and torsional strain. thieme-connect.denih.gov This is analogous to the chair conformation of cyclohexane, though the presence of two oxygen atoms in the ring introduces key differences. The C-O bond is shorter than a C-C bond, which can lead to more pronounced 1,3-diaxial interactions. thieme-connect.de

For this compound, the substituents are at the C2 position. In the chair conformation, one substituent will occupy an axial position and the other an equatorial position. Due to steric hindrance, the larger butyl group is expected to preferentially occupy the more spacious equatorial position to minimize steric strain with the axial hydrogen atoms at the C4 and C6 positions. Consequently, the smaller methyl group would occupy the axial position. This predicted solid-state arrangement is consistent with crystallographic findings for similar structures, such as (2-tert-Butyl-5-hydroxymethyl-1,3-dioxan-5-yl)methanol, where the bulky tert-butyl group is found in the equatorial position. nih.gov

The expected solid-state conformation is detailed in the table below, with typical bond lengths and angles for 1,3-dioxane systems.

| Parameter | Expected Value | Description |

| Dioxane Ring Conformation | Chair | The lowest energy conformation, minimizing torsional and angle strain. |

| C2-Butyl Group Position | Equatorial | The larger butyl group occupies the sterically favored equatorial position to reduce 1,3-diaxial strain. |

| C2-Methyl Group Position | Axial | The smaller methyl group occupies the more sterically hindered axial position. |

| C-O Bond Length | ~1.43 Å | Typical single bond length between carbon and oxygen in an ether linkage. |

| C-C Bond Length | ~1.52 Å | Typical single bond length for sp³-hybridized carbon atoms. |

| O-C-O Bond Angle | ~111-112° | Bond angle at the acetal (B89532) carbon (C2). |

| C-O-C Bond Angle | ~112-113° | Bond angle at the oxygen atoms within the dioxane ring. |

Absolute Configuration Determination

The determination of absolute configuration by X-ray diffraction, typically using anomalous dispersion, is only applicable to chiral molecules. A molecule is chiral if it is non-superimposable on its mirror image and lacks an internal plane of symmetry.

This compound, assuming an unsubstituted dioxane ring (at positions C4, C5, and C6), is an achiral molecule. The C2 carbon is a quaternary center bonded to a methyl group, a butyl group, and two identical -O-CH2- fragments of the ring. Because two of the substituents on the C2 carbon are identical from a constitutional standpoint (the two oxygen atoms of the ring), it is not a stereocenter. Therefore, the molecule possesses a plane of symmetry that bisects the O-C2-O angle and the C5 atom, making it superimposable on its mirror image.

Since this compound is achiral, it does not exist as enantiomers, and the concept of absolute configuration is not applicable. Consequently, crystallographic analysis would not involve its determination. However, for chiral derivatives of 1,3-dioxane, X-ray diffraction would be a primary method for unambiguously assigning the absolute configuration (R/S) of each stereocenter. tum.de

Synthetic Applications of 1,3 Dioxane Scaffolds in Advanced Organic Chemistry

1,3-Dioxanes as Protecting Groups for 1,3-Diols in Multi-Step Synthesis

The protection of hydroxyl groups is a critical strategy in the multi-step synthesis of complex organic molecules, preventing their unwanted reaction while other parts of the molecule are being modified. The formation of a 1,3-dioxane (B1201747) from a 1,3-diol and a ketone or aldehyde is a common and effective method for this purpose. This transformation introduces a cyclic acetal (B89532) that is stable to a wide range of reagents, including bases, nucleophiles, and many oxidizing and reducing agents.

The synthesis of 2-Butyl-2-methyl-1,3-dioxane would typically proceed via the acid-catalyzed reaction of 2-hexanone (B1666271) with a 1,3-diol, such as 1,3-propanediol. This reaction is reversible, and the removal of water is necessary to drive the equilibrium towards the formation of the dioxane product.

Enantioselective Synthesis Utilizing Chiral 1,3-Dioxane Auxiliaries

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. wikipedia.org While there is no specific information in the searched literature describing the use of chiral derivatives of this compound as auxiliaries, the rigid chair-like conformation of the 1,3-dioxane ring makes it an excellent scaffold for the development of such reagents.

For a 1,3-dioxane to function as a chiral auxiliary, it must be prepared from a chiral 1,3-diol or a chiral ketone. The stereocenters on the dioxane ring can then influence the facial selectivity of reactions at a functional group attached to the ring. For instance, a chiral 1,3-dioxane could be used to direct the stereoselective alkylation of an enolate or the addition of a nucleophile to a carbonyl group. After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled. The substituents at the 2-position, a butyl and a methyl group in this case, would play a role in the steric environment around the reactive center, thus influencing the degree of stereoselectivity.

Design and Synthesis of Complex Heterocyclic Systems via 1,3-Dioxane Derivatives

1,3-Dioxanes are not only protecting groups but also valuable intermediates in the synthesis of other heterocyclic systems. The reactivity of the dioxane ring can be exploited to introduce new functional groups and to construct more complex molecular architectures. For example, derivatives of 1,3-dioxane can undergo ring-opening reactions, rearrangements, and cycloadditions to yield a variety of heterocyclic products.

While specific examples involving this compound are not prevalent in the searched literature, related structures like 2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid, are widely used in the synthesis of a vast array of heterocyclic compounds. chemicalbook.com The high acidity of the C5 protons in Meldrum's acid allows for easy alkylation and condensation reactions, providing a versatile platform for the construction of heterocycles. Although this compound lacks the activating carbonyl groups of Meldrum's acid, functionalization at other positions of the ring could still provide pathways to novel heterocyclic structures.

Role of 1,3-Dioxanes in the Development of Novel Organic Reactions and Catalyst Design

The conformational properties and reactivity of the 1,3-dioxane ring can be harnessed in the development of new synthetic methodologies and in the design of novel catalysts. The well-defined chair conformation of the dioxane ring can provide a predictable framework for orienting substrates and reagents in a chemical reaction.

In the context of catalyst design, chiral 1,3-dioxanes can serve as ligands for metal-catalyzed asymmetric reactions. The oxygen atoms of the dioxane can coordinate to a metal center, and the stereocenters on the dioxane backbone can create a chiral environment that influences the stereochemical outcome of the reaction. Although there are no specific reports on the use of this compound in this capacity, the general principle is a cornerstone of asymmetric catalysis. The butyl and methyl groups at the 2-position would contribute to the steric bulk of the ligand, which can be a crucial factor in achieving high enantioselectivity.

Q & A

Q. How is this compound employed as a protecting group for carbonyl compounds?

Q. Can this compound serve as a precursor for bioorthogonal click chemistry?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.